Methyl 4-cyclopentylbenzoate
Overview
Description
Methyl 4-cyclopentylbenzoate is an organic compound with the molecular formula C13H16O2. It is a benzoate ester, characterized by a cyclopentyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-cyclopentylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-cyclopentylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyclopentylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-cyclopentylbenzoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the ester group to an alcohol, yielding 4-cyclopentylbenzyl alcohol.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: 4-cyclopentylbenzoic acid.
Reduction: 4-cyclopentylbenzyl alcohol.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 4-cyclopentylbenzoate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-cyclopentylbenzoate exerts its effects depends on the context of its application. In biochemical assays, it may interact with specific enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but typically include interactions with hydrophobic pockets or active sites within proteins.
Comparison with Similar Compounds
Methyl benzoate: Lacks the cyclopentyl group, making it less hydrophobic.
Ethyl 4-cyclopentylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
4-cyclopentylbenzoic acid: The carboxylic acid analog of methyl 4-cyclopentylbenzoate.
Uniqueness: this compound is unique due to the presence of the cyclopentyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
methyl 4-cyclopentylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-13(14)12-8-6-11(7-9-12)10-4-2-3-5-10/h6-10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJXXWSZAWOCFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160598-47-0 | |
Record name | methyl 4-cyclopentylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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